molecular formula C11H5BrFIN2O2 B8314975 2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

Cat. No. B8314975
M. Wt: 422.98 g/mol
InChI Key: WMPGJVULNTWDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine is a useful research compound. Its molecular formula is C11H5BrFIN2O2 and its molecular weight is 422.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

Molecular Formula

C11H5BrFIN2O2

Molecular Weight

422.98 g/mol

IUPAC Name

2-(5-bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

InChI

InChI=1S/C11H5BrFIN2O2/c12-7-5-6(8-3-1-2-4-15-8)10(14)11(9(7)13)16(17)18/h1-5H

InChI Key

WMPGJVULNTWDSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C(=C2I)[N+](=O)[O-])F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of 4-bromo-3-fluoro-2-nitro-6-(pyridin-2-yl)aniline (4.0 g, 12.81 mmol) in chloroform (50 mL) was added iodine (18.21 g, 71.77 mmol) and the resulting mixture was stirred at 0° C. for 10 min followed by addition of isoamyl nitrile (3.44 mL, 25.63 mmol). The mixture was then heated up to 65° C. for 5 h. After completion of reaction (by TLC), the reaction was diluted with 10% sodium bisulfite and extracted with DCM (3×100 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel by using 20% EtOAc:hexane to obtain the desired product as an off white solid (2.0 g, 37%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-bromo-3-fluoro-2-nitro-6-(pyridin-2-yl)aniline
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
18.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
isoamyl nitrile
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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